4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline
Overview
Description
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.26 g/mol . It is commonly used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aniline moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is employed in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, influencing various biochemical pathways. The aniline moiety can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dimethylpyrimidine: This compound shares the pyrimidine ring structure but lacks the aniline moiety.
4,6-Dimethyl-2-hydroxypyrimidine: Similar to the starting material used in the synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline.
Uniqueness
This compound is unique due to its combined pyrimidine and aniline structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research applications .
Properties
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)oxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQPYTHNDVDCLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354228 | |
Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55749-90-1 | |
Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4,6-dimethylpyrimidin-2-yl)oxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.